Neodymium gallium oxide

Description

Properties

InChI |

InChI=1S/Ga.Nd.3H2O/h;;3*1H2/p-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDBLBKUYMECBD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Ga].[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH3NdO3-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Neodymium gallium oxide crystal structure

An In-Depth Technical Guide to the Crystal Structure of Neodymium Gallium Oxide (NdGaO₃)

Abstract

Neodymium gallium oxide (NdGaO₃) is a crystalline material of significant scientific and technological interest, primarily due to its distorted perovskite structure which makes it an exceptional substrate for the epitaxial growth of high-temperature superconductors and other functional oxide thin films. This guide provides a comprehensive technical overview of the NdGaO₃ crystal structure, detailing its crystallographic parameters, synthesis via the Czochralski method, and structural characterization through X-ray diffraction. The content is structured to provide researchers, scientists, and materials engineers with both foundational knowledge and practical, field-proven insights into the atomic-level architecture of this important ceramic.

Introduction: The Significance of NdGaO₃ in Materials Science

The utility of a single-crystal substrate in thin-film deposition is dictated by its crystal structure, lattice parameters, and thermal stability. Neodymium gallate (NdGaO₃) has emerged as a crucial substrate material, particularly for the growth of high-temperature superconductors like YBa₂Cu₃O₇-δ (YBCO)[1]. The key to its success lies in the excellent lattice match and similar thermal expansion coefficients, which minimize strain and defects in the overlying epitaxial film[1]. Unlike other common substrates, NdGaO₃ does not undergo structural phase transitions at typical deposition temperatures, ensuring the integrity of the grown film[1][2]. This guide delves into the core of what makes NdGaO₃ an exemplary substrate: its intricate crystal structure.

Crystallography of Neodymium Gallium Oxide

NdGaO₃ is a member of the rare-earth gallates and adopts a distorted perovskite structure. The ideal ABO₃ perovskite structure is cubic, but in NdGaO₃, the relative sizes of the Nd³⁺ and Ga³⁺ cations induce a cooperative tilting of the GaO₆ octahedra, resulting in a lower symmetry orthorhombic structure[3][4].

Space Group and Lattice Parameters

The crystal structure of NdGaO₃ is assigned to the orthorhombic space group Pnma (No. 62)[3]. It is important to note that the alternative setting Pbnm is also frequently used in literature, which corresponds to a different orientation of the crystallographic axes[3][4]. For clarity, this guide will adhere to the Pnma setting. The unit cell contains four NdGaO₃ formula units[3][5].

The precise lattice parameters are critical for determining the lattice mismatch with thin films. Representative room temperature values are summarized in Table 1.

Data Presentation Table 1: Crystallographic Data for Neodymium Gallium Oxide (NdGaO₃)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | [3][5][6][7] |

| Space Group | Pnma (No. 62) | [3] |

| Lattice Constant a | 5.431 - 5.47 Å | [1][8][7] |

| Lattice Constant b | 5.499 - 5.62 Å | [1][8][7] |

| Lattice Constant c | 7.710 - 7.80 Å | [1][8][7] |

| Unit Cell Volume | ~239.71 ų | [8] |

| Melting Point | 1600 - 1870 K | [1][6][7] |

| Density | ~7.57 g/cm³ |[1][6] |

Atomic Positions and Coordination Environment

Within the orthorhombic unit cell, the atoms occupy specific Wyckoff positions, as detailed in Table 2. The Ga³⁺ cation is located at the center of an octahedron formed by six oxygen atoms (GaO₆)[8]. These octahedra are corner-sharing, forming a three-dimensional network[8]. The larger Nd³⁺ cation resides in the cavities of this network, coordinated by eight oxygen atoms in a more complex geometry[8].

Data Presentation Table 2: Fractional Atomic Coordinates for NdGaO₃ in the Pnma Space Group

| Atom | Wyckoff Site | x | y | z | Source |

|---|---|---|---|---|---|

| Nd | 4c | 0.986898 | 0.448198 | 0.75 | [8] |

| Ga | 4a | 0.5 | 0.5 | 0.5 | [8] |

| O1 | 4c | 0.91258 | 0.977234 | 0.25 | [8] |

| O2 | 8d | 0.708219 | 0.20706 | 0.953243 |[8] |

Octahedral Tilting: The Glazer Notation

The distortion from the ideal cubic perovskite structure is elegantly described by the Glazer notation, which characterizes the pattern of octahedral tilts around the pseudocubic axes[9][10][11]. The Pnma space group of NdGaO₃ corresponds to the Glazer tilt system a⁺b⁻b⁻ [12]. This notation signifies an in-phase tilt of the GaO₆ octahedra about the pseudocubic a-axis and anti-phase tilts of equal magnitude about the b- and c-axes. This complex tilting is the primary reason for the reduction in symmetry to orthorhombic and is crucial for understanding the anisotropic properties of the crystal.

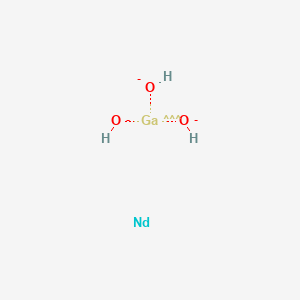

Mandatory Visualization

Caption: GaO₆ octahedron with Nd ion in NdGaO₃.

Synthesis of NdGaO₃ Single Crystals

High-quality single crystals of NdGaO₃ are almost exclusively grown by the Czochralski (CZ) method[6][7][13]. This technique is well-suited for growing large, cylindrical boules of oxide materials with high crystalline perfection[5][14].

The Czochralski Growth Method: Causality and Control

The CZ method is a crystal pulling technique from a melt of the stoichiometric composition[8]. The process relies on the controlled solidification of the molten material onto a seed crystal of a known orientation. The quality of the final crystal is a direct consequence of the precise control over several interdependent parameters: temperature gradients, pulling rate, and rotation speeds[5].

Mandatory Visualization

Caption: Workflow for NdGaO₃ single crystal synthesis.

Experimental Protocol: Czochralski Growth of NdGaO₃

This protocol describes a self-validating system for the growth of NdGaO₃. Each step includes checkpoints and rationale to ensure a high-quality outcome.

1. Raw Material Preparation:

- Action: Prepare a stoichiometric mixture of high-purity (>99.99%) neodymium oxide (Nd₂O₃) and gallium oxide (Ga₂O₃) powders.

- Causality: Precise stoichiometry is paramount to prevent the formation of secondary phases in the melt, which would be incorporated as defects in the crystal.

- Validation: The composition can be verified by techniques like X-ray fluorescence (XRF) before melting.

2. Melting and Homogenization:

- Action: Load the powder mixture into an iridium crucible. Heat the crucible in the Czochralski furnace to a temperature above the melting point of NdGaO₃ (~1600-1650 °C)[7]. Hold at this temperature to ensure complete melting and homogenization.

- Causality: Iridium is used due to its very high melting point and chemical stability against molten oxides. A homogeneous melt is essential for uniform crystal growth.

- Validation: The temperature is monitored using a thermocouple. Visual inspection (via a camera system) ensures a clear, uniform melt.

3. Seeding:

- Action: Lower a seed crystal of NdGaO₃ with a specific orientation (e.g., <110> or <001>) until it just touches the surface of the melt.

- Causality: The seed crystal acts as a template, dictating the crystallographic orientation of the entire growing boule[8]. A slight 'melt-back' of the seed is often performed to ensure a dislocation-free starting interface.

4. Crystal Pulling and Growth:

- Action: Slowly pull the seed crystal upwards (typically 1-3 mm/hour) while simultaneously rotating it and the crucible in opposite directions (typically 5-15 rpm).

- Causality: The pulling rate controls the growth speed. The counter-rotation homogenizes the temperature distribution in the melt and helps maintain a cylindrical crystal shape[5]. The diameter of the growing crystal is controlled by precisely adjusting the heater power to maintain a stable melt temperature at the solid-liquid interface. For gallates, a growth atmosphere of an inert gas (like Argon) with a small percentage of oxygen (~1-2%) is often used to suppress the evaporation of Ga₂O₃[15][16].

- Validation: The crystal diameter is monitored in real-time using an automated optical or X-ray system, which provides feedback to the heater power control loop.

5. Cooling and Extraction:

- Action: Once the desired length is achieved, the crystal is slowly withdrawn from the melt and cooled to room temperature over several hours.

- Causality: A slow, controlled cooling ramp is critical to prevent thermal shock, which can cause cracking and introduce significant stress and dislocations into the crystal.

- Validation: The temperature profile during cooling is pre-programmed and monitored. The final crystal should be visually inspected for cracks.

Structural Characterization by X-Ray Diffraction (XRD)

X-ray diffraction is the definitive, non-destructive technique for verifying the crystal structure, orientation, and quality of the grown NdGaO₃ boule.

Principle of Single-Crystal XRD

Single-crystal XRD relies on Bragg's Law (nλ = 2d sinθ), where X-rays of a known wavelength (λ) are diffracted by the crystallographic planes (with spacing d) at specific angles (θ). By rotating the crystal and collecting the diffraction pattern, a three-dimensional map of the electron density can be constructed, from which the unit cell dimensions, space group, and atomic positions are determined.

Experimental Protocol: XRD Analysis of an NdGaO₃ Crystal

1. Sample Preparation:

- Action: Select a small, high-quality single crystal fragment (typically 0.1-0.3 mm in size) from the grown boule. The crystal should be optically clear and free of visible cracks or inclusions.

- Causality: The quality of the diffraction data is directly dependent on the quality of the crystal. A single, high-quality domain is required for an unambiguous structure solution[4].

- Validation: Examination under a polarizing microscope can reveal internal strain, twinning, or other defects.

2. Data Collection:

- Action: Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer. A preliminary set of diffraction images is taken to determine the unit cell parameters and crystal orientation matrix. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

- Causality: Collecting a complete dataset ensures that all unique reflections are measured, which is necessary for accurate structure determination and refinement.

- Validation: The unit cell determination software should yield an orthorhombic cell with lattice parameters consistent with those in Table 1. The systematic absences in the collected data will be characteristic of the Pnma space group.

3. Data Reduction and Structure Solution:

- Action: Integrate the raw diffraction intensities, correct for experimental factors (like absorption), and reduce the data to a list of unique reflections. Use crystallographic software to solve the structure (determine the atomic positions) and refine the model against the experimental data.

- Causality: The initial positions of the heavy Nd and Ga atoms can often be found from the Patterson map, and the lighter oxygen atoms are located in subsequent Fourier maps. The refinement process minimizes the difference between the observed and calculated diffraction intensities by adjusting atomic positions and thermal parameters.

- Validation: The final refined structure should have low residual factors (R-factors), chemically sensible bond lengths and angles, and a clean difference electron density map. The results should confirm the Pnma space group and atomic positions as detailed in Section 2.

Conclusion

The orthorhombic perovskite structure of neodymium gallium oxide is the defining feature that underpins its utility as a premier substrate for advanced thin-film applications. The cooperative tilting of the GaO₆ octahedra, described by the a⁺b⁻b⁻ Glazer system, results in a crystal lattice that is highly compatible with many functional oxides. The Czochralski method provides a reliable pathway for producing large, high-quality single crystals, and X-ray diffraction serves as the essential tool for validating their structural integrity. This guide has provided a detailed framework for understanding, synthesizing, and characterizing NdGaO₃, offering a solid foundation for researchers and engineers working at the forefront of materials science.

References

-

Lattice dynamics of orthorhombic NdGaO₃. (2019). PHYSICAL REVIEW B 99, 184302. Available at: [Link]

-

Lattice dynamics of orthorhombic NdGaO₃. (2019). SciSpace. Available at: [Link]

-

mp-3196: NdGaO3 (Orthorhombic, Pnma, 62). Materials Project. Available at: [Link]

-

Crystal structure, elastic properties of NdGaO₃. ResearchGate. Available at: [Link]

-

NdGaO₃. CrysTec GmbH. Available at: [Link]

-

Czochralski Growth of Oxide Crystals. ResearchGate. Available at: [Link]

-

The Czochralski Method: What, Why and How. Linton Crystal Technologies. (2021). Available at: [Link]

-

Neodymium Gallate (NdGaO₃) Crystal Substrate. CasCrysTech (CCT). Available at: [Link]

-

X-ray diffraction study of distorted perovskites R(Co₃/₄Ti₁/₄)O₃ (R = La, Pr, Nd, Sm, Eu, Gd, Dy, Ho). (2017). Cambridge University Press & Assessment. Available at: [Link]

-

Neodymium Gallate. SHINKOSHA. Available at: [Link]

-

Czochralski Process (Cz). PVA Crystal Growing Systems GmbH. Available at: [Link]

-

Group-Theoretical Analysis of Octahedral Tilting in Perovskites. ISOTROPY Software Suite. Available at: [Link]

-

X-Ray Analysis Techniques Characterize Structure of Halide Perovskites. (2021). AZoM. Available at: [Link]

-

How to identify XRD peaks of Perovskite? ResearchGate. (2020). Available at: [Link]

-

The structure of planar defects in tilted perovskites. arXiv. Available at: [Link]

-

Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. Available at: [Link]

-

Termination Control of (001) and (110) NdGaO₃ Single-Crystal Substrates by Selective Chemical Etching. (2018). MDPI. Available at: [Link]

-

Normal mode determination of perovskite crystal structures with octahedral rotations. (2013). IOPscience. Available at: [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

-

Experimental and calculated XRD patterns and their difference for... ResearchGate. Available at: [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

-

Refining perovskite structures to pair distribution function data using collective Glazer modes as a basis. (2022). PMC - PubMed Central. Available at: [Link]

-

Czochralski Growth and Properties of Scintillating Crystals. Available at: [Link]

-

Czochralski growth of 4-inch diameter Ce:Gd₃Al₂Ga₃O₁₂ single crystals for scintillator applications. (2020). Tohoku University Repository. Available at: [Link]

-

(a) XRD patterns of as-grown MAPbBr₃ perovskite single crystal at the... ResearchGate. Available at: [Link]

-

Electron diffraction of tilted perovskites. (2005). IUCr Journals - International Union of Crystallography. Available at: [Link]

-

The Growth of Nd:YAG Single Crystals by Czochralski Method with ADC-CGS – Preliminary Work. ResearchGate. (2010). Available at: [Link]

Sources

- 1. azom.com [azom.com]

- 2. Crystal structure thermal evolution and novel orthorhombic phase of methylammonium lead bromide, CH3NH3PbBr3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. Czochralski method - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. PVA CGS | Czochralski Process (Cz) [pvatepla-cgs.com]

- 9. iso.byu.edu [iso.byu.edu]

- 10. arxiv.org [arxiv.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Refining perovskite structures to pair distribution function data using collective Glazer modes as a basis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

NdGaO3 lattice parameters and space group

An In-Depth Technical Guide to the Crystallographic Properties of Neodymium Gallate (NdGaO₃)

Introduction

Neodymium gallate (NdGaO₃) is an inorganic crystalline compound that has garnered significant attention within the materials science and solid-state physics communities. Its primary importance lies in its application as a substrate for the epitaxial growth of thin films, particularly high-temperature superconductors, ferroelectrics, and magnetic materials.[1][2][3][4] The utility of NdGaO₃ in these applications stems from its favorable lattice matching with a variety of functional oxides, its chemical stability over a wide temperature range, and its suitable dielectric properties.[1][5]

This guide provides a comprehensive overview of the fundamental crystallographic properties of NdGaO₃, focusing on its crystal structure, space group, and lattice parameters. It is intended for researchers and scientists engaged in materials synthesis, thin-film deposition, and the development of advanced electronic and spintronic devices.

Crystal Structure and Space Group of NdGaO₃

NdGaO₃ adopts an orthorhombically distorted perovskite-type structure.[1] The ideal cubic perovskite structure (ABO₃) is relatively simple, but in NdGaO₃, cooperative rotations and tilting of the GaO₆ octahedra lead to a reduction in symmetry. This distortion is a common feature in rare-earth gallates and aluminates.[6][7]

The crystal structure is characterized by a three-dimensional network of corner-sharing GaO₆ octahedra.[8] The larger neodymium (Nd³⁺) cations occupy the 8-coordinate sites within the cavities of this network.[6][8] The tilting of the GaO₆ octahedra is a critical feature, with corner-sharing tilt angles reported to be around 28°.[6][8]

Space Group: Pnma vs. Pbnm

The crystallographic symmetry of NdGaO₃ is described by the orthorhombic space group No. 62. However, there are two common settings for this space group that appear in the literature: Pnma and Pbnm .[3][9] It is crucial to understand that these are not different space groups but are merely different conventions for labeling the crystallographic axes (a, b, c).

-

Pnma: This is the standard setting according to the International Tables for Crystallography.

-

Pbnm: This is an alternative setting where the axes are permuted relative to the standard Pnma setting. The transformation from Pbnm to the standard Pnma setting typically involves swapping the axes to satisfy the condition b > a > c or a similar convention.[10]

Many studies on NdGaO₃ have used the Pbnm cell for identification.[10] When comparing lattice parameters from different sources, it is essential to verify which setting is being used to ensure consistency. For example, a conversion might be necessary where the reported 'b' axis in Pbnm corresponds to the 'a' or 'c' axis in the Pnma setting.[9] Throughout this guide, the specific setting will be noted when presenting data.

Lattice Parameters of NdGaO₃

The lattice parameters of NdGaO₃ are critical for determining the lattice mismatch with an epitaxial film, which in turn influences the strain state and functional properties of the film. These parameters have been measured with high precision by various research groups. The values can vary slightly depending on the measurement technique, temperature, and stoichiometry of the single crystal.[11][12]

Below is a summary of reported lattice parameters from various authoritative sources.

| Temperature | a (Å) | b (Å) | c (Å) | Space Group Setting | Source |

| Room Temp. | 5.428410(54) | 5.498407(55) | 7.708878(95) | Not Specified | [11][12][13] |

| 293 K (20°C) | 5.4057(2) | 5.4757(2) | 7.6791(2) | Pbnm | [1] |

| 100 K (-173°C) | 5.3952(2) | 5.4705(2) | 7.6608(2) | Pbnm | [1] |

| Not Specified | 5.431 | 5.499 | 7.710 | Not Specified | [2] |

| Not Specified | 5.43 | 5.50 | 7.71 | Not Specified | [14] |

| Calculated | 5.471 | 5.616 | 7.802 | Pnma (Primitive Cell) | [8] |

The slight discrepancies in the reported values at room temperature can be attributed to factors such as the specific experimental setup (e.g., X-ray wavelength, calibration) and minor variations in crystal stoichiometry. For applications requiring the highest precision, such as strain engineering in epitaxial films, it is recommended to use lattice parameters determined by high-resolution X-ray diffraction techniques.[11][12] NdGaO₃ is noted to be stable and does not undergo phase transitions in the temperature range of 200 K to 800 K.[1]

Experimental Determination of Crystallographic Parameters

The definitive method for determining the space group and lattice parameters of a single crystal like NdGaO₃ is X-ray diffraction (XRD).[15] For high-precision measurements, a high-resolution X-ray diffractometer is employed, often utilizing techniques like the modified Bond method.[11][13]

Protocol: High-Precision Lattice Parameter Measurement using HR-XRD

This protocol outlines the key steps for accurately determining the lattice parameters of an NdGaO₃ single crystal substrate.

-

Crystal Selection and Preparation:

-

Instrument Configuration:

-

Use a well-defined X-ray source, typically Cu Kα1 radiation, which is selected using a high-quality monochromator (e.g., a four-bounce Ge(220) monochromator) to ensure a highly collimated and monochromatic beam.[4]

-

Calibrate the instrument meticulously to minimize systematic errors. This includes zero-angle calibration of the detector.

-

-

Data Collection (Modified Bond Method):

-

The Bond method is a highly accurate technique for lattice parameter determination as it minimizes many systematic errors, including zero-point errors and sample displacement.[11][12]

-

Select several high-angle Bragg reflections (e.g., with 2θ > 100°). High-angle reflections are more sensitive to changes in lattice spacing, leading to higher accuracy.

-

For each selected (hkl) reflection, measure the precise Bragg angle (θ) by positioning the detector at the 2θ position and rocking the sample through the ω angle.

-

To cancel errors, measure the rocking curve for the same reflection in two symmetric positions: one where the diffraction vector is inward and one where it is outward, achieved by rotating the crystal by 180°.

-

-

Data Analysis and Lattice Parameter Refinement:

-

From the measured peak positions, determine the precise 2θ values for each reflection.

-

Use Bragg's Law (nλ = 2d sinθ) to calculate the interplanar spacing (d) for each measured (hkl) reflection.[15]

-

Using the relationship between interplanar spacing and lattice parameters for an orthorhombic system:

-

1/d² = h²/a² + k²/b² + l²/c²

-

-

Perform a least-squares refinement using the d-spacings from multiple, non-coplanar reflections to solve for the lattice parameters a, b, and c.

-

-

Error Analysis:

Workflow Visualization

The following diagram illustrates the workflow for the experimental determination of NdGaO₃ crystallographic parameters.

Caption: Workflow for high-precision lattice parameter determination of NdGaO₃.

Conclusion

Neodymium gallate is a cornerstone substrate material for advanced thin-film applications. A thorough understanding of its crystallographic properties is essential for achieving high-quality epitaxial growth. NdGaO₃ crystallizes in the orthorhombic space group Pnma (No. 62), exhibiting a distorted perovskite structure. Its room temperature lattice parameters are approximately a ≈ 5.43 Å, b ≈ 5.50 Å, and c ≈ 7.71 Å, though precise values depend on the specific measurement conditions. The use of high-resolution X-ray diffraction techniques is critical for determining these parameters with the accuracy required for modern materials research and device development.

References

-

Materials Project. mp-3196: NdGaO3 (orthorhombic, Pnma, 62). [Link]

-

Vasylechko, L., et al. The crystal structure of NdGaO3 at 100 K and 293 K (F1/HASYLAB). HASYLAB Annual Report 1998. [Link]

-

Materials Explorer. NdGaO3. [Link]

-

Mock, A., et al. (2019). Lattice dynamics of orthorhombic NdGaO3. Physical Review B, 99(18), 184302. [Link]

-

Kwasniewski, A., et al. (2012). High-precision absolute lattice parameter determination of SrTiO3, DyScO3 and NdGaO3 single crystals. Acta Crystallographica Section A: Foundations of Crystallography, 68(2), 234-240. [Link]

-

Kwasniewski, A., et al. (2012). High-precision absolute lattice parameter determination of SrTiO3, DyScO3 and NdGaO3 single crystals. PubMed. [Link]

-

Kwasniewski, A., et al. (2012). High-precision absolute lattice parameter determination of SrTiO3, DyScO3 and NdGaO3 single crystals. ResearchGate. [Link]

-

Vasylechko, L., et al. (2000). The crystal structure of NdGaO3 at 100 K and 293 K based on synchrotron data. Journal of Alloys and Compounds, 297(1-2), 46-52. [Link]

-

SHINKOSHA CO., LTD. Neodymium Gallate NdGaO3. [Link]

-

Senyshin, A., et al. (2004). Thermal Expansion of the Perovskite-Type NdGaO3. ResearchGate. [Link]

-

Mock, A., et al. (2019). Lattice dynamics of orthorhombic NdGaO3. SciSpace. [Link]

-

Belkhir, H., et al. (2020). Ideal cubic perovskite structure illustrated for NdGaO3 compound. ResearchGate. [Link]

-

CrysTec GmbH. NdGaO3 for Research and Development. [Link]

-

Auleytner, J., et al. (1995). X-RAY DIFFRACTION INVESTIGATIONS OF NdGaO3 SINGLE CRYSTALS. Acta Physica Polonica A, 87(6), 1031-1036. [Link]

-

Ohnishi, T., et al. (1999). A-site layer terminated perovskite substrate: NdGaO3. Applied Physics Letters, 74(17), 2534-2536. [Link]

-

Welch, R. (2015). Calculating Crystal Structure and Lattice Parameters Using X-ray Diffraction. University of Leicester. [Link]

Sources

- 1. hasyweb.desy.de [hasyweb.desy.de]

- 2. Neodymium Gallate - SHINKOSHA Crystals for a bright future [shinkosha.com]

- 3. researchgate.net [researchgate.net]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. pubs.aip.org [pubs.aip.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mp-3196: NdGaO3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

- 9. diva-portal.org [diva-portal.org]

- 10. scispace.com [scispace.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. High-precision absolute lattice parameter determination of SrTiO3, DyScO3 and NdGaO3 single crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. crystec.de [crystec.de]

- 15. robwel.ch [robwel.ch]

Introduction: The Strategic Importance of Neodymium Gallate in Advanced Materials Research

An In-Depth Technical Guide to the Physical Properties of Neodymium Gallate (NdGaO₃)

Neodymium gallate (NdGaO₃) is a single-crystal perovskite oxide that has garnered significant attention within the scientific community, primarily for its role as a high-performance substrate for the epitaxial growth of complex functional thin films.[1][2][3] Its unique combination of structural, thermal, and dielectric properties makes it an almost ideal platform for depositing materials such as high-temperature superconductors, ferroelectrics, and colossal magnetoresistive materials.[4][5][6]

A key advantage of NdGaO₃ is its exceptionally small lattice mismatch (~0.27%) with yttrium barium copper oxide (YBCO), a prominent high-temperature superconductor.[1][2][7][8][9][10] This, combined with its excellent thermal stability and the absence of structural phase transitions at typical film deposition temperatures, allows for the growth of high-quality, twin-free epitaxial films with superior electronic and magnetic properties.[1][4] This guide, intended for researchers and materials scientists, provides a comprehensive overview of the core physical properties of NdGaO₃, the experimental methodologies used for its characterization, and the underlying scientific principles that dictate its utility.

Crystal Synthesis and Substrate Preparation

The synthesis of large, high-quality single crystals is the foundational step for any substrate application. For NdGaO₃, the Czochralski (CZ) method is the established technique of choice.[5][7][11][12]

Expert Insight: The preference for the Czochralski method is driven by its ability to produce large-diameter, high-purity single crystals with low defect density from a stoichiometric melt.[11] This level of crystalline perfection is non-negotiable for epitaxial applications, as substrate defects like dislocations and grain boundaries can propagate into the overlying thin film, degrading its performance.

Experimental Protocol: Czochralski Growth of NdGaO₃

-

Melt Preparation: High-purity (typically >99.99%) neodymium oxide (Nd₂O₃) and gallium oxide (Ga₂O₃) powders are stoichiometrically mixed. The mixture is placed in an iridium crucible, chosen for its high melting point and chemical stability against the molten oxides.

-

Melting & Homogenization: The crucible is heated inductively under a controlled atmosphere (e.g., nitrogen) to a temperature above the melting point of NdGaO₃ (~1600-1650°C).[1][5][7][8][9][12] The melt is held at this temperature to ensure complete homogenization.

-

Seeding: A seed crystal of NdGaO₃ with a specific orientation (e.g., <100>, <110>) is lowered to touch the surface of the melt.[2]

-

Crystal Pulling: The seed is slowly pulled upwards (1-2 mm/h) while being rotated (6-10 rpm).[13] Careful control of the pulling rate, rotation rate, and thermal gradients is critical to maintain a stable crystal-melt interface and prevent the formation of defects.

-

Cooling: After reaching the desired length, the crystal boule is slowly withdrawn from the melt and cooled to room temperature over several hours to minimize thermal stress and prevent cracking.[13]

-

Substrate Processing: The grown boule is then oriented using X-ray diffraction and cut into wafers of specific orientations, such as (100), (110), or (001).[5][7] These wafers are then lapped and chemo-mechanically polished to achieve an atomically smooth surface with a roughness (Ra) typically less than 5 Å.[2][8]

Caption: Czochralski Growth & Substrate Preparation Workflow

Structural and Mechanical Properties

The utility of NdGaO₃ as a substrate is fundamentally dictated by its crystal structure and surface quality.

Crystal Structure

NdGaO₃ crystallizes in an orthorhombically distorted perovskite structure belonging to the Pnma space group.[7][14] This structure is a key feature, as its pseudo-cubic lattice parameters provide a close match for many functional perovskite thin films.[11] Unlike some other substrate materials like LaAlO₃, NdGaO₃ does not undergo any structural phase transitions below approximately 1000°C, ensuring dimensional stability during high-temperature film deposition.[4]

Caption: Orthorhombic Perovskite Structure of NdGaO₃

| Property | Value | Reference |

| Crystal System | Orthorhombic | [5][12][15] |

| Crystal Structure | Distorted Perovskite | [5][11][15] |

| Space Group | Pnma (No. 62) | [7][14] |

| Lattice Constant (a) | 5.426 - 5.431 Å | [1][5][6][8][12][15] |

| Lattice Constant (b) | 5.496 - 5.50 Å | [1][5][6][8][12][15] |

| Lattice Constant (c) | 7.707 - 7.71 Å | [1][5][6][8][12][15] |

| Density | 7.56 - 7.57 g/cm³ | [1][5][7][8][12][15] |

| Hardness | 5.9 Mohs | [7][15] |

Table 1: Structural and Mechanical Properties of NdGaO₃.

Experimental Protocol: Surface and Structural Characterization

A self-validating protocol for substrate qualification involves a combination of techniques to confirm both bulk structure and surface quality.

-

X-Ray Diffraction (XRD):

-

Objective: To confirm the crystal structure, phase purity, and orientation, and to precisely measure lattice parameters.

-

Methodology: A θ-2θ scan is performed on the polished substrate. The presence of only (h00), (0k0), or (00l) peaks (depending on the substrate cut) confirms the single-crystal nature and orientation. The peak positions are used to calculate the lattice parameters via Bragg's Law. Rocking curve (ω-scan) measurements are used to assess the crystalline quality; a narrow full-width at half-maximum (FWHM) indicates low mosaicity and high quality.[16][17]

-

-

Atomic Force Microscopy (AFM):

-

Objective: To quantify the surface roughness and visualize the surface morphology at the nanoscale.[4]

-

Methodology: The substrate is analyzed in tapping mode to minimize surface damage. Scans over areas like 5µm x 5µm are performed. The resulting topography is analyzed to calculate the root-mean-square (RMS) or average (Ra) roughness. For high-quality epitaxial growth, an atomically smooth surface with clearly visible terrace-and-step structures and a roughness Ra < 0.5 nm is required.[2][7][8]

-

Thermal and Dielectric Properties

The performance of NdGaO₃ in electronic applications, especially at high frequencies or temperatures, is governed by its thermal and dielectric characteristics.

| Property | Value | Reference |

| Melting Point | 1600 - 1650 °C | [1][2][5][7][8][12][15] |

| Thermal Expansion Coefficient | ~10 x 10⁻⁶ /°C | [5][12][15] |

| Dielectric Constant (ε) | 20 - 25 (@ 1 MHz, 27°C) | [1][2][5][7][8][12][15][18] |

| Dielectric Loss Tangent (tan δ) | < 3 x 10⁻³ | [7][15] |

Table 2: Thermal and Dielectric Properties of NdGaO₃.

Expert Insight: NdGaO₃ possesses a moderately high dielectric constant and, critically, a low dielectric loss tangent.[1][7][15] The low loss is essential for applications in high-frequency devices, as it minimizes signal attenuation and energy dissipation within the substrate. Its excellent thermal stability ensures that these properties are maintained even at the elevated temperatures required for thin film deposition, preventing interfacial reactions or degradation of the substrate-film system.[1]

Optical and Magnetic Properties

While primarily used as a structural template, the intrinsic optical and magnetic properties of NdGaO₃ are relevant for a growing number of applications in optoelectronics and spintronics.

Optical Properties

NdGaO₃ has a wide band gap, which translates to good optical transparency in the ultraviolet-visible region.[1] Its refractive index has been characterized, which is crucial for designing heterostructures for optical applications.[18] Recent studies have also highlighted its potential as a terahertz (THz) phase modulator, exhibiting a significant, tunable phase shift in the THz frequency range, which is sensitive to temperature and crystal orientation.[19]

Magnetic Properties

NdGaO₃ is paramagnetic at room temperature.[6] The magnetic response is dominated by the Nd³⁺ ions. A key characteristic is the significant anisotropy of its paramagnetic susceptibility, which varies with crystal orientation and temperature.[6] This anisotropy is an important consideration when measuring the magnetic properties of thin films grown on NdGaO₃, as the substrate's magnetic contribution must be accurately characterized and subtracted.[6] Theoretical studies have explored potential half-metallic ferromagnetic behavior in a stabilized cubic phase of NdGaO₃, though the common orthorhombic form is paramagnetic.[20]

Conclusion

Neodymium gallate stands out as a premier substrate material due to a well-balanced portfolio of physical properties. Its orthorhombic perovskite structure offers an excellent lattice match for a wide variety of functional oxides, while its high thermal stability and lack of phase transitions ensure the integrity of epitaxial films grown at high temperatures. Furthermore, its favorable dielectric properties, including a low loss tangent, make it suitable for high-frequency electronic applications. As research pushes into novel domains of spintronics and THz technology, the intrinsic magnetic and optical characteristics of NdGaO₃ are becoming increasingly relevant, cementing its position as a versatile and enabling platform for the future of advanced materials science.

References

- Dihedral Technology Co., Ltd. Neodymium gallate (NdGaO3) - Scientific research |R&D Equipment.

- MSE Supplies.

- AEM Deposition.

- Unknown Source. NdGaO (Neodymium Gallate)

- Toyokou Chemical.

- ResearchGate. (PDF) Study of Structural, Electronic, and Magnetic Properties of Cubic Lanthanide Based on Oxide Perovskite-Type NdGaO3.

- WDQ Optics.

- MDPI. Termination Control of (001) and (110)

- SHINKOSHA.

- Crystal Substrates.

- AIP Publishing. Anisotropy of the paramagnetic susceptibility of NdGaO3 single crystals.

- Optica Publishing Group. Infrared refractive indices of LaAlO 3 , LaGaO 3 , and NdGaO 3.

- SurfaceNet.

- Materials Project.

- CasCrysTech (CCT). Neodymium Gallate (NdGaO3)

- ACS Publications.

- SpringerLink.

- Cambridge Core.

- MDPI. Growth, Structure, and Spectroscopic Properties of a Disordered Nd:SrLaGaO 4 Laser Crystal.

- Xiamen Powerway Advanced Material Co., Ltd.

Sources

- 1. Neodymium galliate_ NdGaO3_ High-temperature superconductivity_ Thin film_ High-temperature superconductivity_ Magnetic materials_ substrate [mat-mall.com]

- 2. aemdeposition.com [aemdeposition.com]

- 3. wdqoptics.com [wdqoptics.com]

- 4. mdpi.com [mdpi.com]

- 5. Neodymium Gallate - SHINKOSHA Crystals for a bright future [shinkosha.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. msesupplies.com [msesupplies.com]

- 8. cascryst.com [cascryst.com]

- 9. Neodymium Gallate (NdGaO3) Crystal Substrate [cascryst.com]

- 10. powerwaywafer.com [powerwaywafer.com]

- 11. shinkosha.com [shinkosha.com]

- 12. Neodymium Gallate NdGaO₃ | For silicon wafers, Toyokou Chemical [toyokou.jp]

- 13. Growth, Structure, and Spectroscopic Properties of a Disordered Nd:SrLaGaO4 Laser Crystal [mdpi.com]

- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 15. neodymium gallate - NdGaO3, SurfaceNet, surface, quality, crystal, crystals, substrate, substrates, wafer, wafers, electronics, optics, polishing, lapping, verneuil, CZ, growth, producer, manufacturer, production, research, development [surfacenet.de]

- 16. art.torvergata.it [art.torvergata.it]

- 17. Epitaxial Growth of Rare-Earth Gallates on Single-Crystal Oxide Substrates | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 18. OPG [opg.optica.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Optical Properties of Neodymium Gallate (NdGaO3) Single Crystals

Abstract

Neodymium Gallate (NdGaO3) is an orthorhombically distorted perovskite single crystal that has garnered significant attention, primarily as a premier substrate for the epitaxial growth of high-temperature superconducting (HTS) thin films, such as YBa2Cu3Ox (YBCO), and other functional oxide layers like ferroelectrics and magnetic materials.[1][2][3][4] Its desirability stems from a low lattice mismatch with YBCO (~0.27%) and the absence of structural phase transitions over a wide temperature range, ensuring the growth of high-quality, twin-free films.[1][2][4][5] A comprehensive understanding of the optical properties of the NdGaO3 substrate is not merely academic; it is fundamentally critical for the characterization of the epitaxially grown films and for unlocking new applications for NdGaO3 itself in the realm of optics, particularly in the terahertz (THz) domain. This guide provides a detailed examination of the core optical properties of NdGaO3, the methodologies used for their characterization, and the implications for current and future applications.

The Foundation: Crystal Structure and Optical Anisotropy

The optical properties of a crystal are intrinsically linked to its atomic structure. NdGaO3 crystallizes in an orthorhombic perovskite structure belonging to the space group Pbnm.[5][6][7] This crystal system lacks the high degree of symmetry found in cubic crystals, a fact that is the root cause of its optical anisotropy.

1.1. From Orthorhombic Structure to Biaxial Optics

In an orthorhombic crystal, the lattice constants along the three crystallographic axes (a, b, c) are unequal (a ≠ b ≠ c).[8] This structural asymmetry leads to an anisotropic response to the electric field of light. Consequently, the refractive index is not a single scalar value but is described by a second-rank tensor. For any given direction of light propagation, there are two permitted orthogonal polarization states, each experiencing a different refractive index. This phenomenon is known as birefringence. Crystals with three distinct principal refractive indices (nx, ny, nz) are termed biaxial , and the orthorhombic NdGaO3 falls into this category.

While NdGaO3 is fundamentally biaxial, studies have shown that in the visible to ultraviolet (UV) spectral range, the optical anisotropy is weak, meaning the differences between the principal refractive indices are small.[9][10] However, this anisotropy becomes much more pronounced in other spectral regions, such as the Terahertz (THz) range.[8]

3.2. Experimental Protocol: Characterization by Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a premier, non-destructive technique for determining the optical constants of anisotropic materials. [11][12]It measures the change in polarization of light upon reflection from a sample surface, providing high accuracy for both refractive index and extinction coefficient.

-

Causality and Justification: Unlike methods that rely on measuring intensity (like reflectance/transmittance), ellipsometry measures the phase and amplitude ratio of p- and s-polarized light. This phase information is highly sensitive to surface and thin-film properties. For anisotropic crystals, generalized ellipsometry is required, as it can quantify the conversion of p-polarized light to s-polarized light (and vice versa), which is a direct consequence of optical anisotropy. [12]This allows for the direct determination of the full biaxial dielectric tensor without the need for Kramers-Kronig analysis. [11]

-

Step-by-Step Methodology:

-

Sample Mounting and Alignment: The NdGaO3 crystal is mounted on a goniometer. The crystallographic axes must be precisely aligned with respect to the plane of incidence. This is a critical step, often guided by prior X-ray diffraction analysis.

-

Initial Measurements: Perform measurements at multiple angles of incidence for a fixed sample azimuth.

-

Azimuthal Rotation: Rotate the sample in its surface plane (azimuthal rotation) and repeat the measurements. For a biaxial crystal, data must be collected at several azimuthal angles to fully capture the anisotropy.

-

Optical Modeling: Construct a mathematical model in the analysis software. This model should consist of a bulk layer representing NdGaO3 and a surface roughness layer. The NdGaO3 layer must be defined as a biaxial material.

-

Dispersion Modeling: The wavelength dependence of the optical constants is described using a suitable dispersion model, such as the Herzinger-Johs oscillator model, which is effective for parameterizing the dielectric function. [9] 6. Data Fitting: The software then performs a regression analysis, adjusting the model parameters (e.g., oscillator parameters, layer thicknesses) to minimize the difference between the measured and calculated ellipsometric data (Ψ and Δ).

-

Extraction of Constants: Once a good fit is achieved, the model yields the principal refractive indices (na, nb, nc) and extinction coefficients (ka, kb, kc) as a function of wavelength.

-

3.3. Experimental Protocol: Terahertz Time-Domain Spectroscopy (THz-TDS)

THz-TDS is the technique of choice for characterizing materials in the THz frequency range. [8][13]

-

Causality and Justification: THz-TDS directly measures the time-dependent electric field of a THz pulse, providing both amplitude and phase information. By performing a Fourier transform on the time-domain signal, one obtains the complex transmission or reflection spectrum in a single measurement. This phase information is crucial for accurately determining the refractive index. By using polarizers and rotating the sample, the polarization-dependent properties (birefringence and dichroism) can be precisely mapped. [8]

-

Step-by-Step Methodology:

-

Reference Scan: A THz pulse is generated and detected without the sample in the beam path to obtain a reference signal, Eref(t). The setup is typically purged with dry nitrogen to eliminate water vapor absorption lines. [8] 2. Sample Scan: The NdGaO3 crystal is placed in the THz beam path. For polarization-dependent measurements, the crystal is mounted on a motorized rotation stage between two polarizers.

-

Data Acquisition: The transmitted THz pulse, Esam(t), is recorded. To measure anisotropy, the sample is rotated, and scans are taken at different azimuthal angles (e.g., 0° and 90° for orthogonal axes). [8] 4. Fourier Transform: Both the reference and sample time-domain signals are converted to the frequency domain via a Fast Fourier Transform (FFT), yielding Eref(ω) and Esam(ω).

-

Calculate Complex Transmission: The complex transmission spectrum is calculated as T(ω) = Esam(ω) / Eref(ω).

-

Extract Optical Constants: From the amplitude and phase of T(ω), the frequency-dependent refractive index n(ω) and absorption coefficient α(ω) are calculated for each polarization. The birefringence is then Δn(ω) = n0°(ω) - n90°(ω).

-

Applications Driven by the Optical Properties of NdGaO3

4.1. A Transparent Window to Superconductivity and Ferroelectricity

The primary use of NdGaO3 is as a substrate. [14]Its transparency in the infrared is a significant advantage for the optical characterization of epitaxial films. [15][16]For instance, studying the infrared properties of HTS films to understand their superconducting gap requires a substrate that is transparent in the relevant spectral region. Knowing the precise refractive index of the NdGaO3 substrate is essential for accurately modeling the optical response of the film/substrate system and deconvoluting the film's intrinsic properties. [16] 4.2. A Platform for THz Phase Modulation

Recent studies have highlighted the potential of NdGaO3 as a THz phase modulator. [13]The phase of a THz wave passing through the crystal can be modulated by external stimuli.

-

Temperature Tuning: The phase shift is linearly dependent on temperature, reaching ~94° at 1.5 THz for a 500 µm thick crystal with a temperature change from 100 to 400 K. [13]* Optical Modulation: While a static electric field has a negligible effect, illumination with a laser can induce a significant phase shift of ~78°. [13] This sensitivity, combined with its inherent THz birefringence, makes NdGaO3 a compelling candidate for developing active THz optical components. [13]

Conclusion

Neodymium Gallate is more than an inert platform for thin-film growth; it is a functional optical material with a distinct set of properties defined by its orthorhombic crystal structure. Its optical anisotropy, characterized by birefringence and dichroism, is particularly pronounced in the terahertz domain, opening avenues for its use in THz optics. In the more common infrared and visible ranges, its transparency and well-characterized refractive indices are critical for the non-destructive analysis of the advanced epitaxial films it supports. The continued in-depth characterization of NdGaO3's optical response, utilizing sophisticated techniques like generalized ellipsometry and THz-TDS, is paramount for both refining its role as a substrate and developing its potential as a standalone optical component.

References

- Determination of the Optical Constants of Anisotropic Crystals*. Optica Publishing Group.

- Punjal, A., Garde, C., & Prabhu, S. (2022). Terahertz Birefringence and Dichroism in (100) and (111) NdGaO3. IEEE Xplore.

- Quijada, M. A., et al. (1995). Infrared refractive indices of LaAlO 3 , LaGaO 3 , and NdGaO 3. Optica Publishing Group.

- Arteaga, O., & Kahr, B. (2014). Measurement of the optical activity of anisotropic samples by transmission Mueller matrix ellipsometry. EPJ Web of Conferences.

- Kahr, B., & Arteaga, O. (2022). Chiroptical Anisotropy of Crystals and Molecules. RSC Publishing.

- Wüest, H., et al. (1995). Optical studies of ferroelastic domain structures of LaGaO3 and NdGaO3.

- Savytskii, D. I., et al. (1997). Optical spectroscopy and symmetry of NdGaO3. SPIE Digital Library.

- Neodymium Gallate (NdGaO3)

- The crystal structure of NdGaO3

- Strong uniaxial in-plane magnetic anisotropy of (001)-and (011)-oriented La0.67Sr0.33MnO3 thin films on NdGaO3 substrates.

- Infrared refractive indices of LaAlO3, LaGaO3, and NdGaO3.

- The crystal structure of NdGaO3 at 100 K and 293 K based on synchrotron d

- Li, Q., et al. (2022). Terahertz Phase Shift and Its Modulation in NdGaO3 Single Crystals.

- Crystal structure, elastic properties of NdGaO 3.

- Investigation of structural, electronic, mechanical, and optical properties of Nd-based oxide-perovskites NdXO 3 (X = Ge, Zr, Sc): A DFT study. AIP Publishing.

- Schmidt, M., et al. (2004). Optical properties of anisotropic materials: An experimental approach.

- Dielectric properties of single crystals of Al2O3 , LaAlO3, NdGaO3, SrTiO3, and MgO at cryogenic temperatures.

- The anisotropy in the optical constants of quartz crystals for soft X-rays. PMC - NIH.

- NdGaO3 substrate. Hangzhou Yong Hee Photonics Co.,Ltd.

- NdGaO3 Neodymium Gallate Crystal Substr

- NdGaO3 Crystal Substrate Manufacturer/Supplier. OST Photonics.

- Termination Control of (001) and (110) NdGaO 3 Single-Crystal Substrates by Selective Chemical Etching. MDPI.

- NdGaO3 single crystal substr

- Neodymium Gall

- Dorywalski, K., et al. (2013). Ultraviolet vacuum ultraviolet optical functions for SrTiO3 and NdGaO3 crystals determined by spectroscopic ellipsometry. AIP Publishing.

- Optical Applications of Rare Earth Materials.

- Single Crystal Substr

- NdGaO3 D

- High Temperature Superconducting Thin Film Single Crystal Substrate Neodymium gallin

- NdGaO3 (110) 1/4 " x 1/4 " x 0.5mm, 1 SP.

- NdGaO3 Properties. CrysTec GmbH.

- mp-3196: NdGaO3 (orthorhombic, Pnma, 62).

- Ultraviolet vacuum ultraviolet optical functions for SrTiO3 and NdGaO3 crystals determined by spectroscopic ellipsometry.

- Jin, W., et al. (2021). Fluorine-Driven Enhancement of Birefringence in the Fluorooxosulfate: A Deep Evaluation from a Joint Experimental.

- Optical Differentiation and Edge Detection Based on Birefringence of Uniaxial Crystals. MDPI.

Sources

- 1. Neodymium Gallate (NdGaO3) Crystal Substrate [cascryst.com]

- 2. NdGaO3 substrate [lphotonics.com]

- 3. NdGaO3 Crystal Substrate Manufacturer/Supplier, High-Quality Sunstrates For Sale [ostphotonics.com]

- 4. mdpi.com [mdpi.com]

- 5. hasyweb.desy.de [hasyweb.desy.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Terahertz Birefringence and Dichroism in (100) and (111) NdGaO3 | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Determination of the Optical Constants of Anisotropic Crystals* [opg.optica.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. wdqoptics.com [wdqoptics.com]

- 15. OPG [opg.optica.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Expansion Coefficient of Neodymium Gallium Oxide

This technical guide provides a comprehensive overview of the thermal expansion characteristics of neodymium gallium oxide (NdGaO3), a material of significant interest for researchers and engineers in materials science and thin-film technology. We will delve into the anisotropic nature of its thermal expansion, the experimental methodologies for its characterization, and the critical implications of these properties in its primary applications.

Introduction: The Significance of Neodymium Gallium Oxide

Neodymium gallium oxide (NdGaO3) is a ceramic material that crystallizes in an orthorhombically distorted perovskite structure, belonging to the GdFeO3-type with the space group Pbnm.[1][2] Its primary application lies in its use as a single-crystal substrate for the epitaxial growth of a variety of functional thin films, most notably high-temperature superconductors like YBa2Cu3O7-δ (YBCO).[3][4] The choice of substrate is paramount in thin-film deposition as it dictates the crystalline quality, microstructure, and ultimately, the physical properties of the grown film.[3]

A critical parameter governing the compatibility between a substrate and a thin film is their respective thermal expansion coefficients. A significant mismatch can induce substantial stress and even lead to cracking in the film upon cooling from the high deposition temperatures.[3] Understanding the thermal expansion behavior of NdGaO3 is therefore not merely an academic exercise but a crucial aspect of designing and fabricating high-performance electronic and magnetic devices.

The Anisotropic Thermal Expansion of NdGaO3

A defining characteristic of NdGaO3 is its highly anisotropic thermal expansion. This means that the material expands and contracts at different rates along its different crystallographic axes in response to temperature changes.

Numerous studies have consistently shown that the thermal expansion of NdGaO3 is similar along the[5] (a-axis) and[1] (c-axis) directions.[1] In stark contrast, the expansion along the[4] (b-axis) is significantly lower, approximately 40% less than the other two axes.[1] This pronounced anisotropy is a direct consequence of its orthorhombic crystal structure.[6]

The thermal evolution of the lattice parameters of NdGaO3 has been investigated over a broad temperature range, from as low as 12 K up to 1173 K.[1][2] This extensive characterization provides a detailed understanding of its dimensional changes under varying thermal conditions.

Quantitative Data on Thermal Expansion

The following table summarizes the anisotropic thermal expansion coefficients for NdGaO3 as reported in the literature. It is important to note that the exact values can vary slightly depending on the specific experimental conditions and data analysis methods.

| Crystallographic Axis | Thermal Expansion Coefficient (α) at Room Temperature (approx.) | Notes |

| [5] (a-axis) | ~10 x 10⁻⁶ K⁻¹ | |

| [4] (b-axis) | ~6 x 10⁻⁶ K⁻¹ | Significantly lower than a and c axes. |

| [1] (c-axis) | ~10 x 10⁻⁶ K⁻¹ | Similar to the a-axis. |

Experimental Determination of Thermal Expansion

The accurate measurement of the thermal expansion coefficient of materials like NdGaO3 requires sophisticated experimental techniques. The two primary methods employed are high-temperature X-ray diffraction and dilatometry.

High-Temperature X-ray Diffraction (HT-XRD)

In-situ high-temperature powder X-ray diffraction is a powerful technique to determine the thermal expansion coefficients as a function of orientation within the unit cell.[6] The methodology involves heating a powdered sample of the material to various stabilized temperatures and collecting the diffraction patterns at each step.[6]

Experimental Workflow for HT-XRD:

Caption: Workflow for determining thermal expansion coefficients using HT-XRD.

By analyzing the shifts in the diffraction peak positions with temperature, the changes in the lattice parameters (a, b, and c) can be precisely calculated. The thermal expansion coefficient for each crystallographic axis is then derived from the slope of the lattice parameter versus temperature plot.

Dilatometry

Dilatometry is another common technique used to measure the change in the dimensions of a material as a function of temperature. This method directly measures the linear expansion of a bulk sample. While it provides accurate data on the overall expansion, it may not be as straightforward as HT-XRD for resolving the anisotropic expansion of a single crystal unless the sample is carefully oriented.

Implications for Thin-Film Applications

The anisotropic thermal expansion of NdGaO3 has profound consequences for its use as a substrate for thin films. When a thin film, such as YBCO, is deposited on an NdGaO3 substrate at a high temperature, it conforms to the lattice of the substrate. As the system cools down to room temperature, both the film and the substrate contract.

If the thermal expansion coefficients of the film and the substrate are not well-matched, significant stress will be induced in the film. The anisotropic nature of the NdGaO3 substrate's contraction means that the stress in the film will also be anisotropic. This can lead to the formation of microcracks, which are detrimental to the performance of the device.[3]

Caption: Anisotropic stress induction in thin films on NdGaO3 substrates.

The careful selection of substrate orientation and deposition parameters is therefore essential to manage the stress and minimize the formation of defects in the epitaxial films.

Conclusion

The thermal expansion of neodymium gallium oxide is a complex and highly anisotropic phenomenon that is central to its application as a substrate material. A thorough understanding of its behavior, as detailed in this guide, is critical for researchers and engineers working on the development of advanced thin-film devices. The ability to predict and control the stress induced by thermal mismatch is a key factor in achieving high-quality epitaxial films with optimal performance characteristics.

References

-

S. Vasylechko, L., et al. (2007). Thermal Expansion of the Perovskite-Type NdGaO3. Phase Transitions, 80(4-5), 351-367. [Link]

-

C. Dubourdieu, et al. (2005). Anisotropy of thermal expansion in YAlO3 and NdGaO3. Journal of Applied Physics, 97(12), 124907. [Link]

-

C. Dubourdieu, et al. (2005). Anisotropy of thermal expansion in YAlO3 and NdGaO3. Applied Physics Letters, 86(23), 231911. [Link]

-

A. S. S. de Oliveira, et al. (2016). Thermal evolution of the lattice parameters, relative thermal expansion of NdGaO 3 (solid line corresponds to polynomial fit). Journal of Physics: Condensed Matter, 28(4), 045401. [Link]

-

H. M. O'Bryan, et al. (1990). Thermal expansion coefficients of high‐Tc superconductor substrate NdGaO3 single crystal. Applied Physics Letters, 57(19), 2087-2089. [Link]

-

L. Vasylechko, et al. (2003). Low-temperature structures and thermal expansion of the LaGaO3, NdGaO3 and La0.63Nd0.37GaO3. HASYLAB Annual Report. [Link]

-

L. Vasylechko, et al. (2004). Thermal expansion of perovskite – type NdGaO3, La0.4Pr0.6GaO3 and La0.63Nd0.37GaO3. HASYLAB Annual Report. [Link]

-

H. M. O'Bryan, et al. (1989). Thermal analysis of rare earth gallates and aluminates. Journal of Materials Research, 4(6), 1461-1468. [Link]

Sources

High-Pressure Structural Mechanics of Neodymium Gallium Oxide: Stability and Phase Evolution

Executive Summary

Neodymium Gallium Oxide (NdGaO

This guide provides an in-depth technical analysis of the phase stability and structural evolution of NdGaO

Crystallographic Context and Ambient Structure[2][3][4]

At ambient conditions, NdGaO

-

Space Group:

(No. 62)[1] -

Lattice Parameters (approx.):

Å, -

Coordination: Nd

occupies the distorted 12-fold site (A-site), while Ga

The Tolerance Factor Logic

The stability is quantified by the Goldschmidt tolerance factor (

Experimental Protocol: High-Pressure Characterization

To rigorously investigate phase transitions, researchers must utilize a Diamond Anvil Cell (DAC) coupled with in situ spectroscopy.[1] The following protocol ensures hydrostatic conditions and accurate pressure determination, essential for distinguishing intrinsic lattice responses from non-hydrostatic strain artifacts.

Workflow Architecture

Figure 1: Validated workflow for high-pressure investigation of rare-earth gallates.

Step-by-Step Methodology

-

Cell Preparation: Use a symmetric DAC with diamond culets ranging from 300-500 µm depending on the target pressure (300 µm for >40 GPa).[1]

-

Gasketing: Pre-indent a rhenium gasket to ~40 µm thickness.[1] Drill a 150 µm sample chamber hole using EDM (Electrical Discharge Machining).[1]

-

Sample Loading: Place a micron-sized NdGaO

crystal (or powder) into the chamber. -

Pressure Calibration: Insert ruby spheres (

). The pressure is calculated from the shift of the R1 fluorescence line: -

Hydrostatic Medium: Load Neon or Helium gas.[1] Critical: Avoid methanol-ethanol mixtures above 10 GPa, as they freeze and induce non-hydrostatic stress that can mimic or suppress phase transitions.[1]

-

Data Collection:

-

XRD: Collect angle-dispersive XRD at a synchrotron source (e.g.,

Å) to minimize absorption. -

Raman: Use a 532 nm or 488 nm excitation laser.[1] Monitor the hardening of

and

-

Mechanisms of Phase Stability and Evolution

Unlike LaGaO

The "Missing" Transition

Research indicates that the transition pressure (

Experimental data up to 16 GPa confirms no first-order phase transition .[1] Instead, the material undergoes continuous anisotropic compression.[1] The "transition" is effectively pushed beyond the standard laboratory window for hydrostatic measurements, making NGO an "ultra-stable" perovskite.

Structural Response Logic

Figure 2: Causal logic of pressure-induced structural evolution in NdGaO3.

Data Synthesis: Equation of State

The volumetric compression of NdGaO

Table 1: Comparative Elastic Parameters

| Parameter | NdGaO | LaGaO | Significance |

| Space Group | NGO retains lower symmetry | ||

| Bulk Modulus ( | 175 ± 5 GPa | ~169 GPa | NGO is stiffer due to smaller Nd |

| Pressure Derivative ( | 4.0 (fixed) | ~4-6 | Standard perovskite behavior |

| Transition Pressure | > 40 GPa (Est.) | 2.2 GPa | High mechanical stability window |

Note:

Spectroscopic Signatures (Raman)

Raman spectroscopy provides a sensitive probe for subtle structural changes that XRD might miss.[1]

-

Mode Hardening: All Raman active modes (Ag, B1g, B2g, B3g) exhibit a blueshift (frequency increase) with pressure.[1]

-

Absence of Splitting: In systems undergoing a transition (e.g., to a lower symmetry or magnetic ordering), modes often split or new modes appear.[1] In NdGaO

up to ~20 GPa, no such splitting is observed, corroborating the structural stability.[1] -

Electronic Transitions: At low temperatures and pressures, coupling between phonons and Nd

4f crystal-field excitations can be observed, but these are electronic, not structural, phase transitions.[1]

Implications for Applications

-

Strain Engineering: The high bulk modulus and lack of phase transitions make NdGaO

an ideal substrate for straining films.[1] It will not suddenly change its lattice constant under the compressive stress of a film, ensuring predictable strain transfer. -

Sensor Environments: NGO-based sensors can operate in high-pressure environments (e.g., deep-sea or diamond anvil interiors) without hysteresis effects caused by phase transitions.[1]

References

-

High-pressure structural evolution of a perovskite solid solution (La,Nd)GaO3. Journal of Physics: Condensed Matter.

-

Raman study on symmetry analysis in NdGaO3. Journal of the Physical Society of Japan. [1]

-

The effects of pressure on the lattice of the rare-earth-based perovskite-type oxides. Journal of Physics: Condensed Matter.

-

General Rules for Predicting Phase Transitions in Perovskites due to Octahedral Tilting. Physical Review B. [1]

-

Equation of state and compressibility of rare earth gallates. Physics and Chemistry of Minerals.

Sources

The Genesis of a Perfect Lattice: A Technical History of Neodymium Gallium Oxide Synthesis

Foreword: The Unseen Foundation of Discovery

In the realm of advanced materials, progress is often built upon an invisible foundation: the single-crystal substrate. For researchers in high-temperature superconductivity and spintronics, the quest for a perfect crystalline template is paramount. Neodymium gallium oxide (NdGaO₃), a perovskite with a distorted orthorhombic structure, emerged in recent decades as a critical material in this pursuit.[1][2] Its excellent lattice match with materials like YBCO superconductors and various magnetic thin films minimizes strain and defects, allowing their intrinsic properties to be studied with high fidelity.[3][4] This guide delves into the history of NdGaO₃ synthesis, tracing its evolution from early ceramic methods to the sophisticated melt-growth techniques required to produce the large, high-quality single crystals that underpin modern solid-state research. We will explore not just the "how" but the "why"—the scientific drivers and causal relationships that guided the development of each synthesis protocol.

I. Early Explorations: The Solid-State Reaction Route

The initial synthesis of many complex oxides, including perovskites like NdGaO₃, begins with the solid-state reaction method. This technique, while straightforward, is foundational and essential for producing the polycrystalline source material used in more advanced single-crystal growth techniques.[5][6]

The Scientific Rationale

The principle of solid-state synthesis is to induce a chemical reaction between solid precursors through thermal energy.[6] High temperatures provide the necessary activation energy for ions to diffuse across the interfaces of the precursor particles, leading to the formation of a new, thermodynamically stable crystalline phase.[5] For NdGaO₃, the reaction involves combining neodymium oxide (Nd₂O₃) and gallium oxide (Ga₂O₃) in a precise stoichiometric ratio. The choice of high-purity (typically >99.99%) precursors is critical, as any impurities will be incorporated into the final product, compromising its performance.

Experimental Protocol: Polycrystalline NdGaO₃ Synthesis

-

Precursor Preparation: High-purity Nd₂O₃ and Ga₂O₃ powders are weighed out in a 1:1 molar ratio.

-

Mixing: The powders are intimately mixed to maximize the contact area between reactant particles. This is typically achieved by ball milling in a suitable medium like isopropanol for several hours.

-

Calcination: The dried mixture is placed in an alumina or platinum crucible and heated in a furnace. The calcination process involves a series of heating and grinding steps to ensure a complete and homogenous reaction. A typical regimen involves heating at 1300-1500 °C for 10-20 hours.[5]

-

Intermediate Grinding: After the initial calcination, the material is cooled, removed from the furnace, and ground thoroughly to break up agglomerates and expose fresh surfaces for further reaction.

-

Final Sintering: The ground powder is pressed into pellets or rods and subjected to a final, higher-temperature sintering step (e.g., 1500-1600 °C) to achieve high density and complete the formation of the single-phase NdGaO₃ perovskite.[7]

-

Characterization: The resulting polycrystalline material is analyzed using X-ray diffraction (XRD) to confirm phase purity and the desired orthorhombic crystal structure.[2][8]

This method reliably produces NdGaO₃ powder or ceramic bodies. However, the inherent presence of grain boundaries and crystallographic defects makes this material unsuitable for high-quality epitaxial film growth, which necessitated the development of single-crystal synthesis techniques.

II. The Industrial Workhorse: The Czochralski (CZ) Method

The Czochralski (CZ) method is the cornerstone of industrial single-crystal growth for a vast range of materials, from silicon to complex oxides.[9][10] Its adaptation for rare-earth gallates marked a significant turning point, enabling the production of large, high-quality NdGaO₃ single crystals suitable for commercial substrates.[4] The work of researchers like Berkowski and Byszewski in the late 1990s and early 2000s was pivotal in optimizing this process for the (La,Nd)GaO₃ system.[2]

The Scientific Rationale

Invented by Jan Czochralski in 1916, this technique involves pulling a crystal from a congruent melt.[11] A seed crystal with a specific orientation is dipped into the molten material, held just above its melting point. As the seed is slowly pulled upwards and rotated, the molten material solidifies at the liquid-solid interface, replicating the seed's crystal structure.[1] The key to the CZ method's success is the precise control over thermal gradients and pulling/rotation rates, which dictate the crystal's diameter, quality, and freedom from defects. For NdGaO₃, which has a melting point of approximately 1650 °C, this requires specialized equipment, including iridium crucibles to contain the corrosive melt and a carefully controlled atmosphere to prevent the evaporation of Ga₂O₃.[4][12]

Experimental Workflow: Czochralski Growth of NdGaO₃

Key Process Parameters and Their Causality

The quality of the final crystal is a direct consequence of the precise control over several interdependent parameters.

| Parameter | Typical Value | Rationale & Scientific Causality |

| Pulling Rate | 1-3 mm/hr | Controls the solidification rate. A slow rate is crucial to allow for the orderly arrangement of atoms onto the crystal lattice and to enable the rejection of impurities from the solid-liquid interface, preventing constitutional supercooling and defect formation. |

| Rotation Rate | 10-20 rpm | Influences the shape of the solid-liquid interface and homogenizes the temperature and composition of the melt. Counter-rotation of the crucible and crystal can further optimize melt flow dynamics. |

| Growth Atmosphere | N₂ + 1-2% O₂ | A slightly oxidizing atmosphere is essential to suppress the incongruent evaporation of Ga₂O₃ from the melt surface at high temperatures, which would otherwise alter the melt's stoichiometry and lead to defects.[12] |

| Crucible Material | Iridium | Iridium has a very high melting point (~2446 °C) and is resistant to oxidation and corrosion from the molten gallate, preventing contamination of the crystal. |

| Thermal Gradient | High axial, low radial | A steep vertical temperature gradient drives solidification, while a flat radial gradient ensures the crystal grows with a uniform diameter. This is controlled by the furnace's heater and insulation design. |

III. The High-Purity Alternative: The Floating Zone (FZ) Method

While the CZ method is excellent for producing large crystals, the melt is in constant contact with the crucible, which can be a source of contamination. For applications demanding the highest purity, the Floating Zone (FZ) method offers a distinct advantage.[13][14] Though less common for commercial NdGaO₃ production due to challenges in scaling, it is a vital technique in research settings for producing crystals with extremely low impurity levels.[7][15]

The Scientific Rationale

The FZ technique is a crucible-free melt growth method.[16] A polycrystalline feed rod is positioned vertically above a seed crystal. A small section of the feed rod is melted using a focused heat source, typically a high-power lamp or laser.[7] This molten zone is held in place by surface tension between the upper feed rod and the lower growing crystal. As the feed rod is slowly lowered into the heating zone, the molten zone traverses along the rod, melting the polycrystalline feed and solidifying onto the seed crystal below, leaving a high-purity single crystal in its wake. Impurities, which are often more soluble in the liquid than the solid phase, are segregated and transported with the molten zone to the end of the rod.

Experimental Workflow: Floating Zone Growth

Comparison: Czochralski vs. Floating Zone for NdGaO₃

| Feature | Czochralski (CZ) Method | Floating Zone (FZ) Method |

| Purity | High, but limited by crucible contact. | Ultra-high, as it is a crucible-less method.[14] |

| Crystal Size | Can produce large diameter boules (>50 mm).[12] | Typically limited to smaller diameters (<20 mm) due to surface tension constraints. |

| Process Stability | More stable for materials with volatile components due to the contained melt. | Can be challenging to maintain a stable molten zone, especially with incongruent melting or high vapor pressure. |

| Cost & Scalability | Lower cost for mass production; highly scalable.[13] | Higher cost and less scalable; primarily used for research. |

| Primary Application | Commercial substrate manufacturing.[4] | High-purity research crystals for fundamental property studies. |

IV. Emerging and Specialized Synthesis Routes

While melt-growth techniques dominate the production of bulk single crystals, other methods have been developed to synthesize NdGaO₃ in different forms, such as powders and nanocrystals, for applications in catalysis or as ceramic components.

-

Hydrothermal Synthesis: This method involves crystallization from a high-temperature aqueous solution at high vapor pressures.[17] It allows for the synthesis of fine, well-formed crystallites at much lower temperatures than solid-state or melt techniques. The morphology of the resulting particles can be controlled by adjusting parameters like pH, temperature, and reaction time.[18]

-

Flux Growth: In this technique, a solvent (the "flux") is used to dissolve the components of NdGaO₃ at a temperature below its melting point.[19][20] As the solution is slowly cooled, the solubility decreases, and single crystals of NdGaO₃ precipitate. This method is useful for growing high-quality, strain-free crystals but is generally slow and yields smaller crystals than the CZ method.[21]

V. Conclusion: An Evolving Legacy

The history of neodymium gallium oxide synthesis is a clear illustration of materials science in action. It began with the foundational, yet limited, solid-state reaction method to simply create the compound. The demand for high-quality substrates for thin-film epitaxy drove the adaptation and refinement of the industrial-scale Czochralski method, which remains the dominant production technique today. In parallel, the pursuit of ultimate material purity for fundamental research carved out a niche for the elegant, crucible-free floating zone technique. As research pushes into nanomaterials and other novel structures, methods like hydrothermal synthesis will continue to evolve. The journey from polycrystalline powder to large, atomically perfect single crystals is a testament to the ingenuity of crystal growers and their critical, often unsung, role in enabling the next generation of electronic and quantum devices.

References

-

Historical Development of Czochralski Process and Single Crystal Growth. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

-

Growth rate dependence of the NdFeO3 single crystal grown by float-zone technique. (2010). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Czochralski Growth and Properties of Scintillating Crystals. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

-

The historical development of the Czochralski method. (2014). ResearchGate. Retrieved January 31, 2026, from [Link]

-

mp-3196: NdGaO3 (Orthorhombic, Pnma, 62). (n.d.). Materials Project. Retrieved January 31, 2026, from [Link]

-

Neodymium Gallate (NdGaO3) Crystal Substrate. (n.d.). EPIC. Retrieved January 31, 2026, from [Link]

-

Neodymium Gallate. (n.d.). Shinkosha. Retrieved January 31, 2026, from [Link]

-

The Czochralski Method: What, Why and How. (2021). Linton Crystal Technologies. Retrieved January 31, 2026, from [Link]

-